molecular formula C3H7NO3 B105978 n-(Hydroxymethyl)glycine CAS No. 15874-34-7

n-(Hydroxymethyl)glycine

Cat. No. B105978
CAS RN: 15874-34-7
M. Wt: 105.09 g/mol
InChI Key: WBTIFBJEYFLFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Hydroxymethyl)glycine, also known as sarcosine, is a naturally occurring amino acid derivative. It is found in various foods such as turkey, legumes, and vegetables. In recent years, sarcosine has gained attention for its potential use in scientific research due to its unique properties and effects.

Mechanism of Action

Sarcosine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the glycine site on the receptor and enhances the activity of glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This results in increased neural plasticity and improved cognitive function.
Biochemical and Physiological Effects
Sarcosine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. Sarcosine has also been shown to improve mitochondrial function and reduce oxidative stress. Additionally, n-(Hydroxymethyl)glycine has been shown to improve cognitive function and reduce symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

Sarcosine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, n-(Hydroxymethyl)glycine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a short half-life in the body, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on n-(Hydroxymethyl)glycine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, n-(Hydroxymethyl)glycine may have potential use in the treatment of cancer. Further research is needed to fully understand the mechanisms of action of n-(Hydroxymethyl)glycine and its potential therapeutic uses.

Synthesis Methods

Sarcosine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction between chloroacetic acid and sodium glycinate. Enzymatic synthesis involves the use of glycine oxidase to catalyze the conversion of glycine to n-(Hydroxymethyl)glycine. Microbial synthesis involves the use of bacteria to produce n-(Hydroxymethyl)glycine from glycine.

Scientific Research Applications

Sarcosine has been studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Sarcosine has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and promote apoptosis in cancer cells.

properties

CAS RN

15874-34-7

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

2-(hydroxymethylamino)acetic acid

InChI

InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7)

InChI Key

WBTIFBJEYFLFFW-UHFFFAOYSA-N

SMILES

C(C(=O)O)NCO

Canonical SMILES

C(C(=O)O)NCO

Other CAS RN

15874-34-7

synonyms

monomethylolglycine
sodium hydroxymethylglycinate

Origin of Product

United States

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